molecular formula C10H15ClO2 B13319419 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde

3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde

Cat. No.: B13319419
M. Wt: 202.68 g/mol
InChI Key: CUFIDDKMGUDGSP-RMKNXTFCSA-N
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Description

3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde is an organic compound with a complex structure that includes a chloro-substituted alkene and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde typically involves the reaction of 3-chloro-2-methyl-1-propene with an appropriate aldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxane ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high yield. The process typically includes steps for purification, such as distillation or recrystallization, to remove any impurities and obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro-substituted alkene can participate in electrophilic addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde is unique due to the presence of both the oxane ring and the chloro-substituted alkene, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C10H15ClO2

Molecular Weight

202.68 g/mol

IUPAC Name

3-[(E)-3-chloro-2-methylprop-2-enyl]oxane-3-carbaldehyde

InChI

InChI=1S/C10H15ClO2/c1-9(6-11)5-10(7-12)3-2-4-13-8-10/h6-7H,2-5,8H2,1H3/b9-6+

InChI Key

CUFIDDKMGUDGSP-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C\Cl)/CC1(CCCOC1)C=O

Canonical SMILES

CC(=CCl)CC1(CCCOC1)C=O

Origin of Product

United States

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